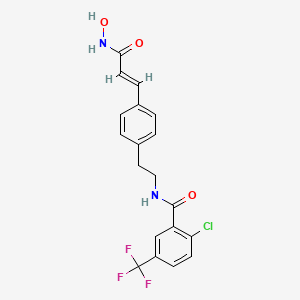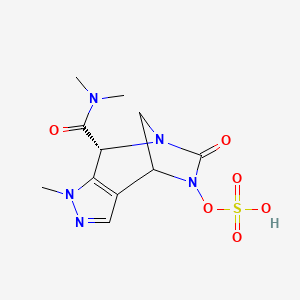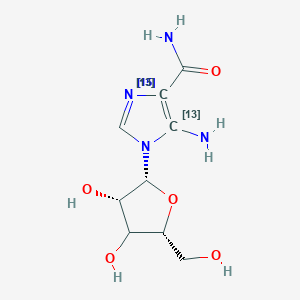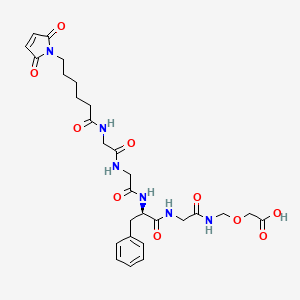
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound plays a crucial role in the targeted delivery of cytotoxic drugs to cancer cells, enhancing the efficacy and specificity of cancer treatments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH involves multiple steps, starting with the preparation of the peptide sequence Gly-Gly-{D-Phe}-Gly. This sequence is then linked to the moiety NH-CH2-O-CH2COOH through a series of peptide coupling reactions. Common reagents used in these reactions include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents .
Industrial Production Methods
Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. This method allows for the efficient and scalable production of the compound, ensuring high purity and yield. The process involves the sequential addition of protected amino acids to a solid resin, followed by deprotection and cleavage steps .
Chemical Reactions Analysis
Types of Reactions
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH undergoes various chemical reactions, including:
Cleavage Reactions: The linker is designed to be cleavable under specific conditions, such as acidic or enzymatic environments, allowing for the release of the attached drug.
Substitution Reactions: The compound can participate in substitution reactions where the NH-CH2-O-CH2COOH moiety is replaced with other functional groups.
Common Reagents and Conditions
Cleavage Reactions: Acidic conditions (e.g., trifluoroacetic acid) or enzymatic conditions (e.g., proteases) are commonly used to cleave the linker.
Substitution Reactions: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used in peptide coupling reactions.
Major Products Formed
The major products formed from the cleavage of this compound are the free drug and the cleaved linker fragments. These products are crucial for the targeted delivery of cytotoxic drugs in ADCs .
Scientific Research Applications
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH has several scientific research applications, including:
Mechanism of Action
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH functions as a cleavable linker in ADCs. The mechanism involves the attachment of a cytotoxic drug to an antibody via the linker. Upon reaching the target cancer cell, the linker is cleaved under specific conditions, releasing the drug to exert its cytotoxic effects. The molecular targets and pathways involved include the specific binding of the antibody to cancer cell antigens and the subsequent internalization and cleavage of the linker .
Comparison with Similar Compounds
Similar Compounds
MC-Gly-Gly-Phe-Gly-NH-CH2-O-CH2COOH: Another cleavable linker used in ADC synthesis.
MC-Gly-Gly-{L-Phe}-Gly-NH-CH2-O-CH2COOH: A similar compound with the L-isomer of phenylalanine.
Uniqueness
MC-Gly-Gly-{D-Phe}-Gly-NH-CH2-O-CH2COOH is unique due to the presence of the D-isomer of phenylalanine, which can influence the cleavage rate and stability of the linker. This uniqueness allows for fine-tuning of the ADC’s pharmacokinetic properties and therapeutic efficacy .
Properties
Molecular Formula |
C28H36N6O10 |
|---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
2-[[[2-[[(2R)-2-[[2-[[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetic acid |
InChI |
InChI=1S/C28H36N6O10/c35-21(9-5-2-6-12-34-25(39)10-11-26(34)40)29-14-22(36)30-16-24(38)33-20(13-19-7-3-1-4-8-19)28(43)31-15-23(37)32-18-44-17-27(41)42/h1,3-4,7-8,10-11,20H,2,5-6,9,12-18H2,(H,29,35)(H,30,36)(H,31,43)(H,32,37)(H,33,38)(H,41,42)/t20-/m1/s1 |
InChI Key |
SODPQQOBNODMSG-HXUWFJFHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)O)NC(=O)CNC(=O)CNC(=O)CCCCCN2C(=O)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


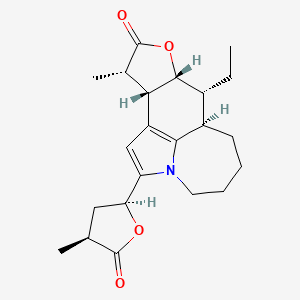
![trisodium;5-[[4-chloro-6-(N-methylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383748.png)
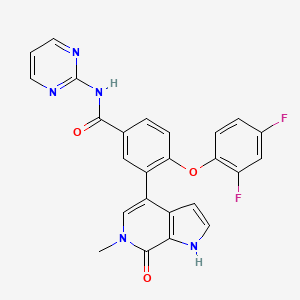
![disodium;3-hydroxy-4-[(2,4,5-trimethylphenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12383762.png)
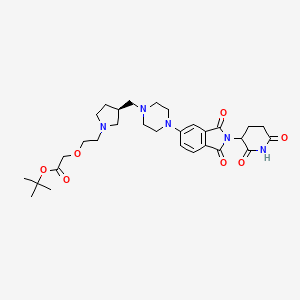
![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(trideuteriomethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12383790.png)
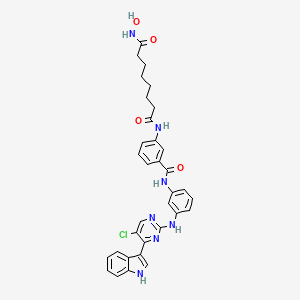
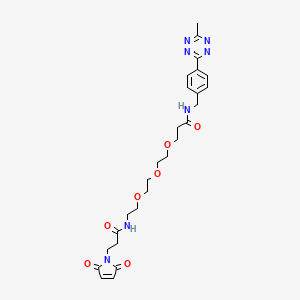
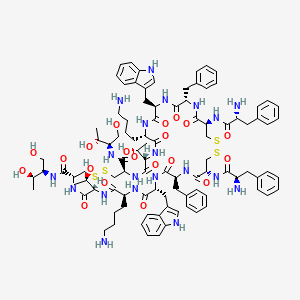
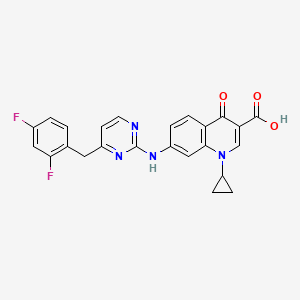
![[Des-Arg10]-HOE I40](/img/structure/B12383828.png)
